molecular formula C21H25NO4 B13987875 Boc-(s)-3-([1,1'-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid

Boc-(s)-3-([1,1'-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid

Cat. No.: B13987875
M. Wt: 355.4 g/mol
InChI Key: DIYJETFRZDVSGV-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-(s)-3-([1,1’-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a biphenyl moiety, and an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(s)-3-([1,1’-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the biphenyl moiety. The reaction conditions often include the use of organic solvents, such as dichloromethane or tetrahydrofuran, and reagents like di-tert-butyl dicarbonate (Boc2O) for the protection step. The biphenyl group can be introduced through a Suzuki coupling reaction, which requires a palladium catalyst and a boronic acid derivative of biphenyl .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Boc-(s)-3-([1,1’-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amino acids or esters.

Scientific Research Applications

Boc-(s)-3-([1,1’-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in protein engineering and peptide synthesis.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-(s)-3-([1,1’-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid involves its interaction with specific molecular targets. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the aminomethyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Boc-(s)-3-phenyl-2-(aminomethyl)propanoic acid: Lacks the biphenyl moiety, making it less hydrophobic.

    Boc-(s)-3-(4-methylphenyl)-2-(aminomethyl)propanoic acid: Contains a methyl group on the phenyl ring, altering its steric and electronic properties.

Uniqueness

Boc-(s)-3-([1,1’-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid is unique due to the presence of the biphenyl moiety, which enhances its hydrophobicity and potential for π-π interactions. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

(2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid

InChI

InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-14-18(19(23)24)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1

InChI Key

DIYJETFRZDVSGV-SFHVURJKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.